![molecular formula C12H13N3O3S2 B215441 2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B215441.png)
2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized for its potential use as an anti-inflammatory, analgesic, and anti-tumor agent.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins in vitro and in vivo. It has also been shown to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its potential anti-inflammatory and analgesic effects, as well as its relatively simple synthesis method. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. These include:
1. Investigating its potential use as a novel anti-inflammatory and analgesic agent in humans.
2. Studying its potential use as a herbicide in agriculture.
3. Exploring its potential use in the synthesis of novel materials.
4. Investigating its potential toxicity and side effects in vivo.
5. Developing new synthesis methods to improve its yield and purity.
Overall, 2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a promising chemical compound that has potential applications in various fields. However, further studies are needed to fully understand its mechanism of action and potential toxicity before it can be used in humans or in the environment.
Synthesemethoden
The synthesis of 2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its anti-inflammatory and analgesic properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been explored for its potential use in the synthesis of novel materials.
Eigenschaften
Produktname |
2-(benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
---|---|
Molekularformel |
C12H13N3O3S2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-benzylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H13N3O3S2/c1-9-14-15-12(19-9)13-11(16)8-20(17,18)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16) |
InChI-Schlüssel |
DPTCCEDMFUFQKA-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Löslichkeit |
46.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.